molecular formula C20H16FN5O2S B2541453 N-(2-fluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894051-53-7

N-(2-fluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2541453
CAS No.: 894051-53-7
M. Wt: 409.44
InChI Key: NTKUESQJIYLKJA-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core fused with a 4-methoxyphenyl substituent at position 6 and a thioacetamide linkage to a 2-fluorophenyl group.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O2S/c1-28-14-8-6-13(7-9-14)16-10-11-18-23-24-20(26(18)25-16)29-12-19(27)22-17-5-3-2-4-15(17)21/h2-11H,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKUESQJIYLKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=CC=C4F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approach

The triazolopyridazine scaffold is synthesized through a two-step sequence:

  • Hydrazone formation : Reaction of 4-methoxyphenyl-substituted pyridazine-3-carbaldehyde with 2-fluorophenylhydrazine in tetrahydrofuran (THF) at 60°C for 3 hours yields the hydrazone intermediate.
  • Cyclization : Treatment with para-toluenesulfonic acid (p-TsOH) in toluene-THF (1:1) under reflux for 48–72 hours induces cyclization to form 6-(4-methoxyphenyl)-triazolo[4,3-b]pyridazin-3(2H)-one (Yield: 58–65%).

Key Data :

Parameter Value
Solvent System Toluene-THF (1:1)
Temperature 100°C (reflux)
Reaction Time 48–72 hours
Yield 58–65%

Cycloaddition Method

An alternative route employs a 1,3-dipolar cycloaddition between pyridazine N-imine and acetylene derivatives:

  • N-imine generation : Treatment of 6-(4-methoxyphenyl)pyridazin-3-amine with isoamyl nitrite in acetic acid produces the corresponding N-imine.
  • Cycloaddition : Reaction with methyl propiolate in dichloromethane at 0–5°C forms the triazolopyridazine core (Yield: 52%).

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.72 (s, 1H, triazole-H), 8.25 (d, J = 8.8 Hz, 2H, Ar-H), 7.89 (m, 1H, fluorophenyl-H), 7.45–7.32 (m, 3H, Ar-H), 6.98 (d, J = 8.8 Hz, 2H, methoxyphenyl-H), 4.12 (s, 2H, SCH₂), 3.82 (s, 3H, OCH₃).

  • IR (KBr) :
    1695 cm⁻¹ (C=O), 1248 cm⁻¹ (C-F), 1025 cm⁻¹ (C-S).

  • HRMS (ESI+) :
    m/z Calcd for C₂₀H₁₅F₂N₅O₂S: 439.0932; Found: 439.0928.

Critical Process Considerations

Regioselectivity Control

  • The 1,2,4-triazolo[4,3-b]pyridazine regiochemistry is ensured by using para-substituted hydrazines and sterically hindered solvents.

Solvent Effects

  • Polar aprotic solvents (DMF, THF) improve yields in S-alkylation steps but may require strict moisture control.

Purification Challenges

  • Silica gel chromatography with ethyl acetate/hexane gradients (30–70%) effectively separates thioacetamide derivatives from unreacted starting materials.

Scalability and Industrial Relevance

Pilot-scale batches (100 g) demonstrate reproducible yields (68–72%) using flow chemistry for the cyclocondensation step, reducing reaction time to 12 hours.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfur atom in the thioacetamide group acts as a nucleophilic center, enabling reactions with electrophilic agents. For example:

  • Interaction with α,β-unsaturated carbonyl compounds :
    The thioacetamide group participates in Michael addition reactions, forming adducts with applications in medicinal chemistry.

Oxidation

The sulfur atom oxidizes under controlled conditions:

Oxidizing AgentProductConditionsYield
H₂O₂ (30%)Sulfoxide0°C, 2 hr85%
KMnO₄ (acidic)SulfoneRT, 6 hr72%

Sulfoxide derivatives show enhanced solubility in polar solvents, while sulfones exhibit increased metabolic stability.

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring’s C=N bonds, yielding dihydrotriazolo-pyridazine derivatives.

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (HCl, reflux) :
    Produces 2-((6-(4-methoxyphenyl)-triazolo[4,3-b]pyridazin-3-yl)thio)acetic acid.

  • Basic hydrolysis (NaOH, 80°C) :
    Yields the corresponding ammonium salt, which can be functionalized further.

Electrophilic Aromatic Substitution

The fluorophenyl and methoxyphenyl groups direct electrophilic substitution:

Reaction TypePosition ModifiedExample ReagentsOutcome
NitrationPara to fluorineHNO₃/H₂SO₄Nitro derivatives (enhanced antibacterial activity)
HalogenationOrtho to methoxyCl₂/FeCl₃Chlorinated analogs (improved lipophilicity)

Coupling Reactions

The triazole nitrogen participates in Pd-catalyzed cross-coupling reactions:

  • Suzuki coupling with arylboronic acids introduces diverse aryl groups at the triazole C-5 position.

  • Buchwald-Hartwig amination modifies the pyridazine ring with amine substituents.

Biological Activity-Driven Reactivity

In vitro studies reveal interactions with biological targets:

TargetInteraction TypeFunctional Group InvolvedBiological Outcome
Bacterial gyraseHydrogen bondingTriazole N-atomsInhibition (MIC: 1.8–4.7 μM)
Kinase domainsπ-π stackingMethoxyphenyl ringAnticancer activity

Substituent Effects on Reactivity

Modifications to substituents alter reaction pathways:

Substituent PositionElectronic EffectImpact on Reaction Rate
4-Methoxy (Ph-OCH₃)Electron-donatingAccelerates electrophilic substitution
2-Fluoro (Ph-F)Electron-withdrawingEnhances nucleophilic substitution

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in various therapeutic areas due to its structural features:

  • Anti-Cancer Activity : Research indicates that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values in the micromolar range for compounds with similar structures against breast cancer (T47D) and colon carcinoma (HCT-116) cell lines. The mechanism often involves inhibition of key proteins involved in cell cycle regulation.
CompoundCell LineIC50 (μM)
47eT47D43.4
47fHCT-1166.2
  • Anti-inflammatory Properties : The triazole moiety is known for its anti-inflammatory effects, making this compound a candidate for further studies in inflammatory diseases.

Antimicrobial Activity

The compound has been evaluated for its antibacterial and antifungal properties. In vitro studies suggest significant activity against various bacterial strains and fungi, indicating its potential as an antimicrobial agent.

CompoundMicroorganismInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus12

Enzyme Inhibition Studies

N-(2-fluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide may serve as an inhibitor for specific enzymes crucial for cancer cell survival or bacterial growth. This characteristic is essential for drug design and development.

Industrial Applications

Beyond biological applications, this compound's reactivity and stability make it valuable in the production of specialty chemicals and advanced materials. Its unique properties allow it to be utilized as a building block in synthesizing more complex molecules with desired characteristics.

Case Studies and Research Findings

Several studies have documented the biological activities of similar compounds, providing insights into their potential applications:

  • Anti-Cancer Studies : A study demonstrated that triazole derivatives significantly inhibited cancer cell proliferation with IC50 values in the low micromolar range.
  • Antimicrobial Efficacy : Research highlighted that compounds with similar structures exhibited substantial inhibition against various pathogens, supporting their use as potential therapeutic agents.
  • Enzyme Interaction : Investigations into enzyme inhibition revealed that modifications in the triazole structure could lead to enhanced biological activity, paving the way for novel drug candidates.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes, receptors, or proteins, thereby modulating their activity.

    Pathways Involved: Influencing various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its triazolo-pyridazine scaffold and substituent arrangement. Below is a detailed comparison with analogous compounds from literature and databases:

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents Biological Activity/Use Synthesis Yield (%) Reference
N-(2-fluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide Triazolo[4,3-b]pyridazine 6-(4-methoxyphenyl), 2-fluorophenyl Hypothesized kinase inhibition Not reported -
N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a) Tetrahydrobenzothieno-triazolo-pyrimidine Phenyl, tetrahydro fused ring Anticancer (preliminary screening) 68–74
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide) Triazolo[1,5-a]pyrimidine 2,6-difluorophenyl, sulfonamide Herbicide (ALS inhibitor) Not reported
2-[(3-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-1,2,4-thiadiazol-5-yl)sulfanyl]-N-(2-fluorophenyl)acetamide (442537-18-0) Thiadiazole Dual 2-fluorophenyl, thioacetamide Not reported (structural analog) Not reported
1-[7-Methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone (727997-39-9) Triazolo[1,5-a]pyrimidine 7-methyl, trifluoromethyl Antimicrobial candidate Not reported

Structural Nuances and Implications

Core Heterocycle: The triazolo[4,3-b]pyridazine core in the target compound differs from the triazolo[1,5-a]pyrimidine in flumetsulam and 727997-39-7. The tetrahydrobenzothieno-triazolo-pyrimidine in compound 10a () introduces a fused bicyclic system, enhancing lipophilicity and possibly blood-brain barrier penetration .

Substituent Effects: The 4-methoxyphenyl group in the target compound provides electron-donating effects, which may enhance solubility compared to flumetsulam’s sulfonamide group (electron-withdrawing) .

Flumetsulam’s synthesis involves sulfonamide coupling, highlighting divergent strategies for triazolo-heterocycles .

Biological Activity

N-(2-fluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Fluorophenyl group : Enhances lipophilicity and may influence biological activity.
  • Triazole moiety : Known for various biological activities including antifungal and antibacterial properties.
  • Thioacetamide linkage : May contribute to the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the triazole structure exhibit notable antimicrobial properties. For instance, derivatives of 1,2,4-triazole have been reported to possess significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli . The specific compound has not been extensively tested in published studies; however, its structural similarities suggest potential efficacy against similar microbial targets.

Antitubercular Activity

A study focusing on substituted triazole derivatives demonstrated that certain compounds exhibited promising antitubercular activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . Given the presence of the triazole moiety in our compound, it may also possess similar antitubercular properties warranting further investigation.

Cytotoxicity and Safety Profile

The safety profile of this compound has yet to be thoroughly evaluated. Preliminary studies on related compounds indicate low toxicity levels in human cell lines (e.g., HEK-293 cells), suggesting a favorable safety profile for further development .

The precise mechanism by which this compound exerts its effects is still under investigation. However, compounds with similar structures often interact with enzymes or receptors involved in cellular processes. The triazole ring is known to act as an inhibitor of various enzymes related to cell wall synthesis in bacteria .

Case Study 1: Antibacterial Efficacy

In a comparative study involving various triazole derivatives, one compound demonstrated an MIC (Minimum Inhibitory Concentration) of 0.125–8 μg/mL against multiple bacterial strains . This suggests that modifications in the triazole structure can significantly enhance antimicrobial potency.

Case Study 2: Antifungal Activity

Another study highlighted the antifungal properties of triazole derivatives, with some exhibiting MIC values as low as 0.5 μg/mL against Candida albicans . This reinforces the potential for this compound to be explored for antifungal applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves:

  • Triazolopyridazine core formation : Cyclocondensation of hydrazine derivatives with diketones or carbonyl precursors under acidic or basic conditions.
  • Thioacetamide linkage : Nucleophilic substitution between a triazole-thiol intermediate (e.g., 4-amino-5-[4-substituted-phenyl]-4H-1,2,4-triazole-3-thiol) and chloroacetamide derivatives, often using bases like K₂CO₃ in DMF .
  • Aryl group introduction : Suzuki-Miyaura coupling for attaching the 4-methoxyphenyl group to the pyridazine ring, requiring Pd catalysts and optimized temperatures (80–120°C) .
    • Key Considerations : Solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., Pd(PPh₃)₄) significantly impact yields. Evidence shows that impurities in intermediates can reduce final purity by >20% .

Q. Which spectroscopic and analytical techniques are essential for structural validation?

  • Critical Techniques :

  • NMR : ¹H/¹³C NMR confirms substituent positions and ring junctions (e.g., pyridazine C-H couplings at δ 7.5–8.5 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ ion matching theoretical m/z within 3 ppm error) .
  • X-ray crystallography : Resolves bond angles (e.g., 120° for triazole N-C-N) and dihedral angles between aromatic rings, critical for docking studies .
    • Purity Assurance : HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N within ±0.4% of theoretical) ensure >95% purity .

Advanced Research Questions

Q. How can reaction yields for the triazolopyridazine core be optimized, and what are common side products?

  • Optimization Strategies :

  • Catalyst screening : PdCl₂(dppf) enhances coupling efficiency for aryl groups (yield increase from 45% to 72%) .
  • Temperature control : Slow heating (2°C/min) during cyclization reduces decomposition byproducts like des-thio analogs .
    • Side Products :
  • Oxidation of the thioether to sulfone (e.g., under excess H₂O₂) .
  • Incomplete deprotection of methoxy groups, detectable via LC-MS .

Q. How should researchers resolve contradictions in reported biological activity (e.g., kinase inhibition vs. cytotoxicity)?

  • Root Causes :

  • Assay variability : Differences in ATP concentrations (10 μM vs. 100 μM) or cell lines (HEK293 vs. HeLa) alter IC₅₀ values by >10-fold .
  • Compound stability : Thioether oxidation in PBS buffer (pH 7.4) over 24h reduces activity by 40% .
    • Resolution Strategies :
  • Orthogonal assays : Combine enzymatic assays (e.g., kinase inhibition) with cell viability (MTT) and target engagement (CETSA) .
  • Stability profiling : Monitor degradation via LC-MS under physiological conditions and use stabilizers (e.g., 1 mM DTT) .

Q. What computational and experimental approaches guide derivative design for improved metabolic stability?

  • Rational Design :

  • DFT calculations : Identify metabolically labile sites (e.g., sulfur atom in thioether, ΔE = -1.2 eV for oxidation) .
  • SAR studies : Replace the 2-fluorophenyl group with electron-deficient rings (e.g., 3-CF₃-phenyl) to reduce CYP3A4-mediated metabolism .
    • Experimental Validation :
  • Microsomal assays : Human liver microsomes + NADPH quantify t₁/₂ (e.g., 120 min for CF₃ analog vs. 45 min for parent compound) .
  • LogP adjustments : Introduce polar groups (e.g., pyridyl) to lower LogP from 3.8 to 2.5, enhancing aqueous solubility .

Key Research Gaps

  • Mechanistic Studies : Limited data on off-target effects (e.g., hERG binding) and in vivo pharmacokinetics.
  • Synthetic Scalability : Multi-step sequences with <50% overall yield require streamlined protocols .

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